6-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}hexanoic acid
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Description
Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement and bonding of its atoms. Unfortunately, without more detailed information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its various functional groups. For instance, the bromo-furoyl group might undergo nucleophilic aromatic substitution reactions, while the acryloyl group could potentially participate in addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the hexanoic acid group suggests that this compound might exhibit acidic properties .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Without more context, it’s difficult to speculate on how this compound might interact with other substances or biological systems.
Future Directions
Properties
IUPAC Name |
6-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O7/c21-17-9-8-16(31-17)20(28)23-15(12-13-5-4-6-14(11-13)24(29)30)19(27)22-10-3-1-2-7-18(25)26/h4-6,8-9,11-12H,1-3,7,10H2,(H,22,27)(H,23,28)(H,25,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEOHIQWWGVLFP-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCCCCCC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCCCCCC(=O)O)/NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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